molecular formula C58H96O28 B1250224 Capilliposide C

Capilliposide C

货号: B1250224
分子量: 1241.4 g/mol
InChI 键: UDBADKBPGCLKSD-JDYJTZFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Capilliposide C is a natural product found in Lysimachia capillipes with data available.

科学研究应用

Esophageal Squamous Carcinoma

A significant study investigated the chemosensitizing effects of Capilliposide C in esophageal squamous carcinoma cells. The findings revealed that this compound enhances the efficacy of oxaliplatin, a common chemotherapeutic agent. In vitro experiments demonstrated that the combination treatment led to increased apoptosis and reduced cell proliferation compared to oxaliplatin alone. The underlying mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival .

Non-Small Cell Lung Cancer

This compound has also shown promising results in non-small cell lung cancer (NSCLC). Research indicates that it induces reactive oxygen species (ROS) generation, leading to cell cycle arrest and apoptosis in NSCLC cells. The compound activates mitochondrial pathways associated with apoptosis and exhibits a dose-dependent inhibitory effect on cancer cell proliferation . Additionally, this compound has been demonstrated to restore radiosensitivity in ionizing radiation-resistant lung cancer cells by down-regulating the epidermal growth factor receptor signaling pathway .

Prostate Cancer

In prostate cancer models, this compound has been shown to inhibit tumor growth by targeting caspase and MAPK pathways. This suggests a multifaceted approach where this compound not only inhibits proliferation but also promotes apoptotic processes in cancer cells .

Case Studies and Research Findings

StudyCancer TypeKey FindingsMechanism
Shen et al. (2017)Esophageal Squamous CarcinomaEnhanced efficacy of oxaliplatinPI3K/Akt/mTOR pathway modulation
Wu et al. (2014)Non-Small Cell Lung CancerInduced ROS generation and apoptosisMitochondrial apoptotic pathway
Li et al. (2014)Prostate CancerInhibited growth through caspase activationCaspase and MAPK pathway targeting
Wu et al. (2021)Radiation-resistant Lung CancerRestored radiosensitivityDown-regulation of EGFR/STAT3 pathway

常见问题

Basic Research Questions

Q. How can researchers establish the therapeutic efficacy of Capilliposide C in mitigating chemotherapy-induced organ toxicity?

  • Methodological Answer : Begin with in vitro assays using relevant cell lines (e.g., renal HK-2 cells for nephrotoxicity) to assess cell viability (via MTT assays), apoptosis markers (e.g., caspase-3/7 activity), and inflammatory cytokines (e.g., IL-6, IL-1β via ELISA). Validate findings in in vivo models (e.g., cisplatin-induced acute kidney injury in mice) by measuring serum biomarkers (creatinine, blood urea nitrogen) and histological changes (hematoxylin-eosin staining). Include mitochondrial ultrastructure analysis via transmission electron microscopy (TEM) to evaluate organelle-level recovery . Experimental Design Tip: Ensure dose-response curves and control groups (e.g., cisplatin-only vs. cisplatin + this compound) are included for robust statistical comparison .

Q. What experimental parameters should be optimized when evaluating this compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : Optimize parameters such as:

  • Administration route : Intraperitoneal vs. oral gavage to assess bioavailability.
  • Sampling intervals : Frequent blood/tissue sampling (e.g., 0, 1, 3, 6, 12, 24 hours post-dose) for LC-MS/MS analysis of plasma concentration.
  • Tissue distribution : Measure drug accumulation in target organs (e.g., kidney, liver) and assess metabolic stability using liver microsomes.
  • Dose proportionality : Test multiple doses (e.g., 10, 25, 50 mg/kg) to establish linearity.
    Data Analysis: Use non-compartmental analysis (NCA) for PK parameters (AUC, Cmax, t1/2) .

Advanced Research Questions

Q. How can transcriptomic and metabolomic data be integrated to elucidate this compound’s mode of action against chemotherapy-induced toxicity?

  • Methodological Answer :

  • Transcriptomics : Perform RNA sequencing (RNA-seq) on treated vs. untreated tissues (e.g., renal cortex) to identify differentially expressed genes (DEGs). Use Gene Ontology (GO) and KEGG pathway enrichment analysis to pinpoint pathways (e.g., endoplasmic reticulum stress, amino acid metabolism).
  • Metabolomics : Apply LC-MS-based untargeted metabolomics to profile endogenous metabolites. Integrate with transcriptome data via joint pathway analysis (e.g., MetaboAnalyst) to identify key nodes (e.g., L-Leucine degradation linked to ATF4/CHOP signaling).
  • Validation : Confirm targets via qPCR, Western blotting, or CRISPR/Cas9 knockout models .
    Critical Consideration: Address batch effects and normalize data using R packages (e.g., DESeq2, MetNorm) to reduce false positives .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacodynamic (PD) Bridging : Compare in vitro IC50 values with in vivo plasma/tissue concentrations. Use PK/PD modeling (e.g., Phoenix WinNonlin) to assess target engagement.
  • Bioavailability Testing : Evaluate drug solubility, permeability (Caco-2 assays), and first-pass metabolism.
  • Formulation Optimization : Test nanoemulsions or liposomal delivery to enhance bioavailability.
  • Mechanistic Confounding : Investigate off-target effects (e.g., cytokine cross-talk) via multiplex assays.
    Case Study: In cisplatin nephrotoxicity studies, in vitro reductions in KIM-1 were validated in vivo by correlating gene expression with functional biomarkers (e.g., serum creatinine) .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous preclinical data?

  • Methodological Answer :

  • Longitudinal Analysis : Use mixed-effects models (e.g., SAS PROC MIXED) to account for repeated measurements.
  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to omics datasets.
  • Survival Studies : Kaplan-Meier curves with log-rank tests for mortality endpoints.
    Reproducibility Tip: Pre-register analysis plans and share raw data/scripts via repositories (e.g., GitHub, Zenodo) .

Q. How should researchers design studies to assess this compound’s impact on DNA damage response (DDR) pathways in cancer cells?

  • Methodological Answer :

  • Comet Assays : Quantify single-strand breaks in treated cancer cells.
  • γH2AX Foci Staining : Measure double-strand break repair kinetics.
  • Transcriptome Profiling : Use DDR-focused panels (e.g., NanoString) to assess genes like ATM, ATR, and EGLN3.
  • Functional Rescue : Inhibit DDR pathways (e.g., PARP inhibitors) to test synthetic lethality.
    Data Integration: Cross-reference with public databases (e.g., TCGA) to identify resistance markers .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer :

  • Detailed Methods : Adhere to ARRIVE guidelines for in vivo studies, including strain/age/sex of animals and randomization protocols.
  • Raw Data Sharing : Deposit mass spectrometry, RNA-seq, and flow cytometry data in public repositories (e.g., GEO, PRIDE).
  • Reagent Validation : Authenticate cell lines (STR profiling) and cite commercial antibodies with catalog numbers.
    Reference: Follow Beilstein Journal’s guidelines for experimental section clarity and supplementary data organization .

属性

分子式

C58H96O28

分子量

1241.4 g/mol

IUPAC 名称

(2R,3R,4S,5S,6R)-2-[[(1R,2R,4S,5R,8R,10S,13R,14R,17S,18R,22S,23S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,23-dihydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-22-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C58H96O28/c1-52(2)14-29-57-13-9-28-54(5)11-10-31(53(3,4)27(54)8-12-55(28,6)56(57,7)15-30(63)58(29,51(75)86-57)32(16-52)83-47-42(73)38(69)34(65)23(17-59)78-47)82-49-44(85-48-43(74)39(70)35(66)24(18-60)79-48)37(68)26(21-77-49)81-50-45(40(71)36(67)25(19-61)80-50)84-46-41(72)33(64)22(62)20-76-46/h22-51,59-75H,8-21H2,1-7H3/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,54+,55-,56+,57+,58-/m1/s1

InChI 键

UDBADKBPGCLKSD-JDYJTZFISA-N

手性 SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(C[C@@H]6O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)[C@H](O5)O)O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

规范 SMILES

CC1(CC2C34CCC5C6(CCC(C(C6CCC5(C3(CC(C2(C(C1)OC7C(C(C(C(O7)CO)O)O)O)C(O4)O)O)C)C)(C)C)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C

同义词

capilliposide C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。